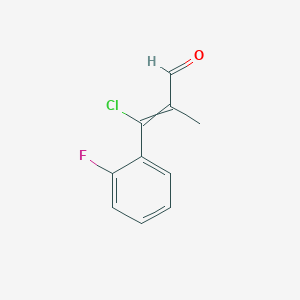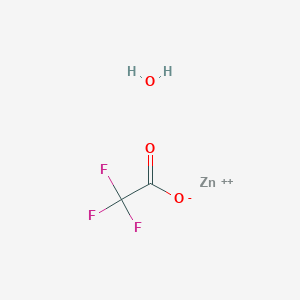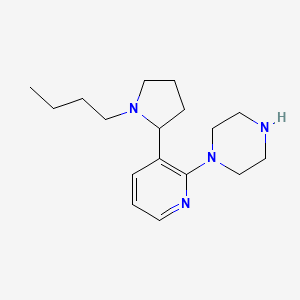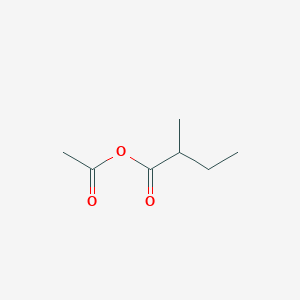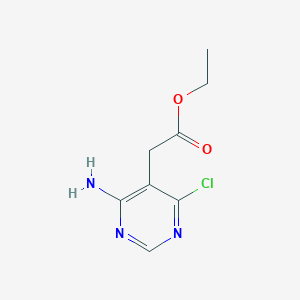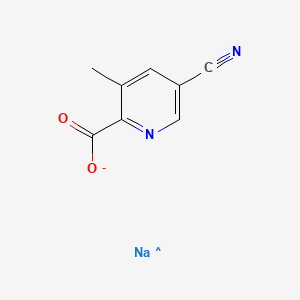
Sodium;5-cyano-3-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-cyano-3-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C8H7N2NaO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-cyano-3-methylpyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine-2-carboxylic acid and sodium cyanide.
Reaction: The carboxylic acid group is converted into a cyano group through a nucleophilic substitution reaction with sodium cyanide.
Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt of 5-cyano-3-methylpyridine-2-carboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize the reaction rate and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-cyano-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or other oxidized derivatives.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium;5-cyano-3-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of Sodium;5-cyano-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Sodium;5-cyano-3-methylpyridine-2-carboxylate can be compared with other similar compounds, such as:
5-Cyano-3-methylpyridine-2-carboxylic acid: Similar structure but lacks the sodium salt form.
3-Methylpyridine-2-carboxylic acid: Lacks the cyano group, resulting in different chemical properties.
5-Cyano-2-fluoropyridine: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C8H5N2NaO2- |
|---|---|
Poids moléculaire |
184.13 g/mol |
InChI |
InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/p-1 |
Clé InChI |
MFFWHMUDOXVYQT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CN=C1C(=O)[O-])C#N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


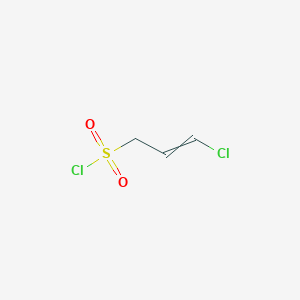


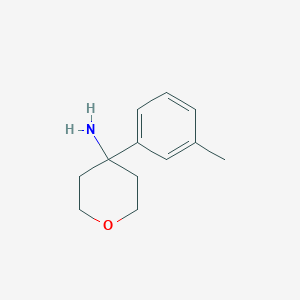

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
